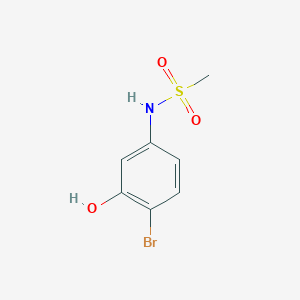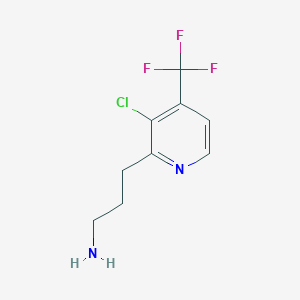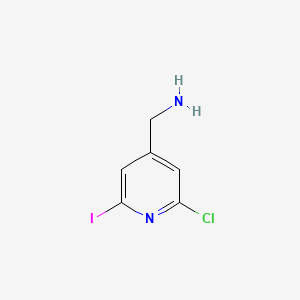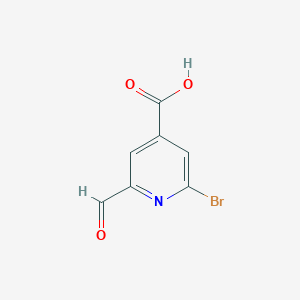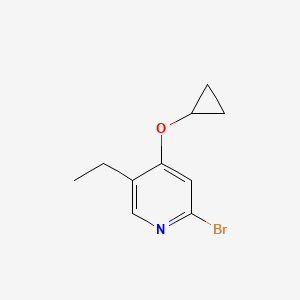
2-Bromo-4-cyclopropoxy-5-ethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-cyclopropoxy-5-ethylpyridine is an organic compound with the molecular formula C10H12BrNO. This compound is characterized by a bromine atom at the second position, a cyclopropoxy group at the fourth position, and an ethyl group at the fifth position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-cyclopropoxy-5-ethylpyridine typically involves the bromination of 4-cyclopropoxy-5-ethylpyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the second position. The process involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4-cyclopropoxy-5-ethylpyridine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 2-azido-4-cyclopropoxy-5-ethylpyridine, 2-thio-4-cyclopropoxy-5-ethylpyridine, and 2-alkoxy-4-cyclopropoxy-5-ethylpyridine can be formed.
Oxidation Products: Various oxidized derivatives of the pyridine ring.
Reduction Products: 4-cyclopropoxy-5-ethylpyridine.
Scientific Research Applications
2-Bromo-4-cyclopropoxy-5-ethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-4-cyclopropoxy-5-ethylpyridine exerts its effects involves its interaction with various molecular targets. The bromine atom and the cyclopropoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes and receptors. The ethyl group provides hydrophobic interactions that can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
2-Bromo-4-methoxy-5-ethylpyridine: Similar structure but with a methoxy group instead of a cyclopropoxy group.
2-Bromo-4-ethoxy-5-ethylpyridine: Contains an ethoxy group instead of a cyclopropoxy group.
2-Bromo-4-cyclopropoxy-5-methylpyridine: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: 2-Bromo-4-cyclopropoxy-5-ethylpyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions in chemical and biological systems .
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
2-bromo-4-cyclopropyloxy-5-ethylpyridine |
InChI |
InChI=1S/C10H12BrNO/c1-2-7-6-12-10(11)5-9(7)13-8-3-4-8/h5-6,8H,2-4H2,1H3 |
InChI Key |
SKKWZKKTMVLWBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1OC2CC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



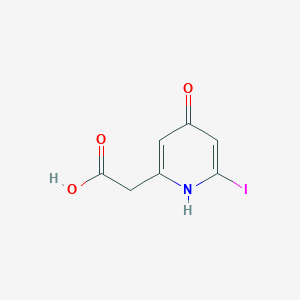
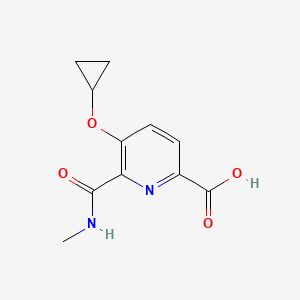
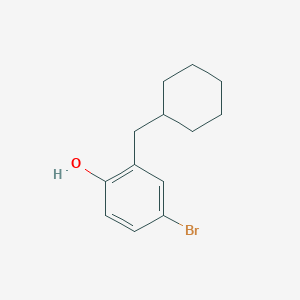

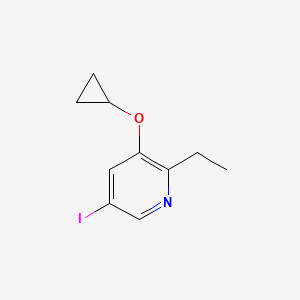

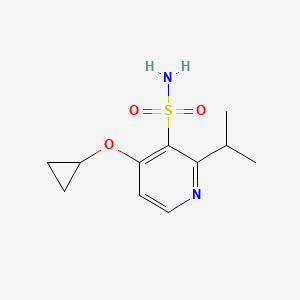

![[3-Methoxy-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14842675.png)
